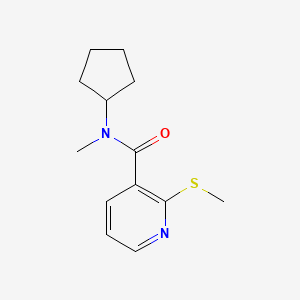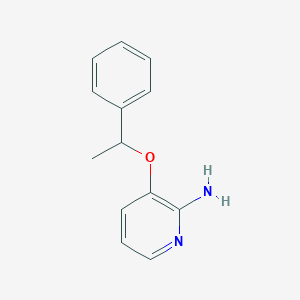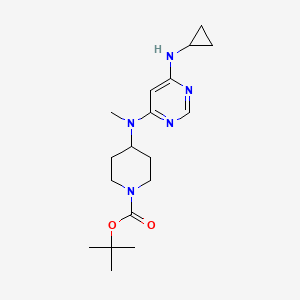
N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H18N2OS and its molecular weight is 250.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Homogeneous Catalytic Aminocarbonylation
The study by Takács et al. (2007) delves into the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, which is a pivotal method for synthesizing N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds have potential biological significance, highlighting a versatile approach to accessing a variety of carboxamide derivatives from iodoaromatic precursors under carbon monoxide pressure. This research opens avenues for the synthesis of structurally diverse compounds potentially including "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide" or its analogs (Takács et al., 2007).
Novel 1,2-Functionally-Substituted Tetrahydroisoquinolines
Aghekyan et al. (2009) report on the synthesis of novel derivatives including 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, employing a precursor that aligns with the structural motifs of "this compound." This work is indicative of the synthetic versatility of using cyclopentyl and methyl groups in heterocyclic chemistry to create compounds with potential pharmacological properties (Aghekyan et al., 2009).
Antimicrobial Activity of Pyrido[3′,2′:4,5]Thieno[3,2-d]-Pyrimidine Derivatives
Bakhite et al. (2004) explore the synthesis and antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, demonstrating the potential biological applications of compounds related to "this compound." The study showcases the methodological advances in synthesizing compounds with enhanced antimicrobial properties, contributing to the search for new antimicrobial agents (Bakhite et al., 2004).
Tandem Cyclization Cascades for Aza-Heterocycles
Padwa et al. (2002) discuss a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides as a methodology to prepare aza-heterocycles. This research is pertinent to the synthesis strategies that could be applied to "this compound," demonstrating the utility of sulfinylamides in constructing complex heterocyclic frameworks, which are key intermediates in pharmaceutical chemistry (Padwa et al., 2002).
Synthesis of Carboxamides
A study by Bald et al. (1975) on the synthesis of carboxamides using 1-methyl-2-halopyridinium iodides as coupling reagents showcases a relevant synthetic approach that could be applicable to derivatives of "this compound." This method highlights the versatility and efficiency of using halopyridinium salts for the rapid formation of carboxamides, a key functional group in the compound of interest (Bald et al., 1975).
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-15(10-6-3-4-7-10)13(16)11-8-5-9-14-12(11)17-2/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSXZOTXIEXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone](/img/structure/B2535065.png)


![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)

![benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2535080.png)
![tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2535081.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)
